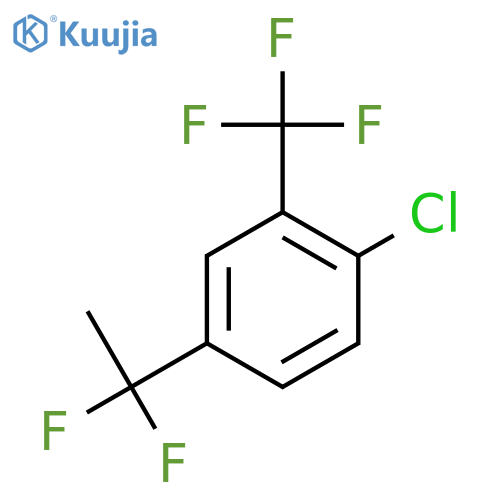Cas no 1138444-94-6 (1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene)
1-クロロ-4-(1,1-ジフルオロエチル)-2-(トリフルオロメチル)ベンゼンは、分子式C9H5ClF5で表される芳香族フッ素化合物です。ベンゼン環に導入されたクロロ基、1,1-ジフルオロエチル基、およびトリフルオロメチル基という3つの特徴的な置換基を有し、高い電子求引性と立体障害を示します。この構造特性により、医農薬中間体や機能性材料の合成において、優れた反応性と代謝安定性を発揮します。特に、トリフルオロメチル基の存在が脂溶性を向上させ、生体利用効率の調整に寄与します。有機合成化学において、多様な骨格構築のための貴重なビルディングブロックとしての応用が期待されます。

1138444-94-6 structure
商品名:1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene 化学的及び物理的性質
名前と識別子
-
- 4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene
- 1138444-94-6
- BBL101042
- EN300-1614172
- CS-0274778
- DTXSID801198741
- MFCD11845801
- AKOS005256364
- STL554836
- 1-CHLORO-4-(1,1-DIFLUOROETHYL)-2-(TRIFLUOROMETHYL)BENZENE
- 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene
-
- インチ: 1S/C9H6ClF5/c1-8(11,12)5-2-3-7(10)6(4-5)9(13,14)15/h2-4H,1H3
- InChIKey: XXRFAXKQLBZEOB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C(F)(F)F)C(C)(F)F
計算された属性
- せいみつぶんしりょう: 244.0078187g/mol
- どういたいしつりょう: 244.0078187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C019120-250mg |
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene |
1138444-94-6 | 250mg |
$ 110.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034800-5g |
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene |
1138444-94-6 | 95% | 5g |
5867.0CNY | 2021-07-13 | |
| Enamine | EN300-1614172-0.1g |
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene |
1138444-94-6 | 0.1g |
$74.0 | 2023-05-26 | ||
| Enamine | EN300-1614172-10.0g |
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene |
1138444-94-6 | 10g |
$488.0 | 2023-05-26 | ||
| Enamine | EN300-1614172-1000mg |
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene |
1138444-94-6 | 1000mg |
$85.0 | 2023-09-23 | ||
| Enamine | EN300-1614172-5000mg |
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene |
1138444-94-6 | 5000mg |
$290.0 | 2023-09-23 | ||
| Enamine | EN300-1614172-250mg |
1-chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene |
1138444-94-6 | 250mg |
$78.0 | 2023-09-23 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034779-5g |
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene |
1138444-94-6 | 95% | 5g |
5689.0CNY | 2021-07-13 | |
| TRC | C019120-500mg |
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene |
1138444-94-6 | 500mg |
$ 185.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034779-1g |
4-(1,1-Difluoroethyl)-1-fluoro-2-(trifluoromethyl)benzene |
1138444-94-6 | 95% | 1g |
1625.0CNY | 2021-07-13 |
1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene 関連文献
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
1138444-94-6 (1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene) 関連製品
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1138444-94-6)1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene

清らかである:99%
はかる:5g
価格 ($):177